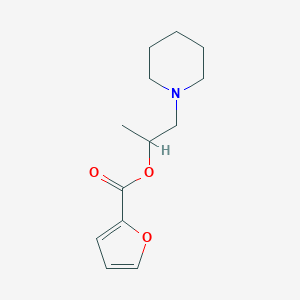![molecular formula C21H27NO2 B295135 2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate](/img/structure/B295135.png)
2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate, also known as DMAP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAP is a tertiary amine that is commonly used as a catalyst in organic synthesis reactions. In
Mecanismo De Acción
2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate functions as a nucleophilic catalyst, meaning that it is able to donate a pair of electrons to a substrate in order to facilitate a reaction. In the case of esterification reactions, this compound acts as a catalyst by facilitating the removal of a leaving group from the carboxylic acid, allowing the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects:
While this compound has been extensively studied for its use as a catalyst in organic synthesis reactions, there is limited research on its biochemical and physiological effects. However, studies have shown that this compound is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate as a catalyst in organic synthesis reactions is its high reactivity and selectivity. This compound is also relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, this compound can be difficult to handle due to its high reactivity and can also be sensitive to moisture and air, which can affect its performance as a catalyst.
Direcciones Futuras
There are several potential future directions for research on 2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate. One area of interest is the development of new catalysts with improved selectivity and reactivity. Researchers are also exploring the use of this compound in the synthesis of new materials and polymers. Another potential area of research is the use of this compound in the development of new pharmaceutical compounds. Overall, the potential applications of this compound in scientific research are vast and varied, and further exploration of this compound is likely to yield exciting new discoveries.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a catalyst in organic synthesis reactions, particularly in the synthesis of esters and amides. While there is limited research on the biochemical and physiological effects of this compound, studies have shown that it is not toxic to cells and does not have any significant effects on cell viability or proliferation. The potential applications of this compound in scientific research are vast and varied, and further exploration of this compound is likely to yield exciting new discoveries.
Métodos De Síntesis
2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate can be synthesized through a variety of methods, including the reaction of 2-diphenylmethyl-1-pyrroline with isopropylamine, or the reaction of 2-diphenylmethyl-1-pyrroline with 2-bromoethyl methyl ether. The most common method of synthesis involves the reaction of 2-diphenylmethyl-1-pyrroline with isopropylamine in the presence of a catalyst such as triethylamine or N-methylmorpholine.
Aplicaciones Científicas De Investigación
2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate has been widely studied for its potential applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, particularly in the synthesis of esters and amides. This compound has also been studied for its potential use in the synthesis of pharmaceutical compounds, as well as in the development of new materials and polymers.
Propiedades
Fórmula molecular |
C21H27NO2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-[methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate |
InChI |
InChI=1S/C21H27NO2/c1-17(2)22(4)15-16-24-20(23)21(3,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3 |
Clave InChI |
TXWCAMLCIYPAGQ-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)N(C)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)










![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)


